4-Bromo-7-methyl-quinoline hydrobromide chemical properties
4-Bromo-7-methyl-quinoline hydrobromide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-7-methyl-quinoline Hydrobromide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of 4-Bromo-7-methyl-quinoline hydrobromide, a versatile synthetic intermediate. We will delve into its physicochemical properties, plausible synthetic routes, detailed spectroscopic characterization, chemical reactivity, and potential applications. The focus is on providing not just data, but also the underlying scientific rationale for experimental design and interpretation, empowering researchers to effectively utilize this compound in their drug discovery and development endeavors.
Molecular Structure and Physicochemical Properties
4-Bromo-7-methyl-quinoline is a heterocyclic aromatic compound. The hydrobromide salt is formed through the protonation of the basic nitrogen atom within the quinoline ring by hydrobromic acid. This conversion from the free base to a salt is a critical step in drug development, often employed to enhance aqueous solubility and improve handling characteristics of a compound.[2][3] The basic nitrogen of the quinoline ring readily accepts a proton, forming the quinolinium cation, with the bromide ion acting as the counter-ion.
Caption: Protonation of 4-Bromo-7-methyl-quinoline by HBr.
The resulting salt exhibits significantly different physical properties compared to its free base, most notably in its solubility profile.
| Property | 4-Bromo-7-methyl-quinoline (Free Base) | 4-Bromo-7-methyl-quinoline hydrobromide (Salt) | Reference |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [4][5] |
| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [4][5] |
| CAS Number | 1070879-24-1 | Not Available | [4] |
| Appearance | Solid | Expected to be a crystalline solid | [5] |
| Solubility (Predicted) | Soluble in organic solvents (DMSO, Ethanol, Ether, Methanol).[6] | Enhanced solubility in polar protic solvents, including water. | |
| LogP (Predicted) | 3.41 | Significantly lower than the free base. | [4] |
Synthesis and Purification
Caption: Proposed synthetic workflow for the target compound.
Protocol: Synthesis of 4-Bromo-7-methyl-quinoline Hydrobromide (Proposed)
This protocol is a representative, field-proven methodology adapted from the synthesis of analogous 4-bromoquinolines.[7][8]
Step 1: Synthesis of 7-Methylquinolin-4-ol
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Combine 3-methylaniline with diethyl (ethoxymethylene)malonate.
-
Heat the mixture (typically 100-140 °C) to facilitate the initial condensation reaction, forming the anilinomethylenemalonate intermediate.
-
The intermediate is then cyclized at a higher temperature (e.g., ~250 °C) in a high-boiling point solvent like diphenyl ether. This thermal cyclization is characteristic of the Gould-Jacobs reaction.
-
Upon cooling, the product, 7-methylquinolin-4-ol, precipitates and can be collected by filtration.
Step 2: Synthesis of 4-Bromo-7-methyl-quinoline
-
Suspend 7-methylquinolin-4-ol in a suitable solvent like anhydrous N,N-dimethylformamide (DMF).
-
Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus tribromide (PBr₃) dropwise at 0 °C. The choice of PBr₃ in DMF is effective for converting 4-hydroxyquinolines to their 4-bromo counterparts.[8]
-
Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield pure 4-bromo-7-methyl-quinoline.
Step 3: Formation of the Hydrobromide Salt
-
Dissolve the purified 4-bromo-7-methyl-quinoline in a minimal amount of a suitable solvent, such as isopropanol or ether.
-
Add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold ether) to remove any residual impurities, and dry under vacuum.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques.[9] While specific experimental data for the title compound is unavailable, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring.[10] The methyl group (CH₃) at the 7-position will appear as a singlet further upfield (likely around 2.5 ppm). The bromine atom at the 4-position will influence the chemical shifts of adjacent protons.
-
¹³C NMR: The spectrum should display 10 distinct signals for the carbon atoms of the quinoline ring and the methyl group. The carbon atom directly bonded to the bromine (C4) is expected to have its resonance shifted upfield compared to the unsubstituted quinoline due to the heavy atom effect.
Protocol: General NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the 4-Bromo-7-methyl-quinoline hydrobromide.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its salt form) in a clean, dry NMR tube.[10]
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrobromide salts as it can solubilize both the salt and potentially small amounts of the free base, providing a comprehensive picture.
Mass Spectrometry (MS)
When analyzed by MS, the compound will likely show the mass of the cation (the protonated free base). The most informative feature will be the isotopic pattern of the molecular ion peak [M+H]⁺. Due to the presence of one bromine atom, two peaks of nearly equal intensity will be observed, separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This provides definitive evidence for the presence of a single bromine atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C=C and C=N ring stretching: In the 1600-1450 cm⁻¹ region.
-
N-H stretching (for the quinolinium ion): A broad band in the 2500-3000 cm⁻¹ region is expected, which is characteristic of amine salts.
Chemical Reactivity and Stability
The reactivity of 4-Bromo-7-methyl-quinoline hydrobromide is dominated by the bromine substituent at the 4-position of the quinoline ring. This position is highly activated towards various synthetic transformations, making the compound a valuable building block.[6]
-
Cross-Coupling Reactions: The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including alkyl, aryl, and alkyne groups, through reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This versatility is paramount in generating chemical libraries for drug discovery.[6][11]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further enhanced by the protonated nitrogen in the hydrobromide salt, facilitates SNAr reactions at the 4-position. This allows for the displacement of the bromide by various nucleophiles, such as amines, thiols, and alkoxides, to generate diverse derivatives.[1]
Caption: Major reaction pathways for 4-Bromo-7-methyl-quinoline.
Stability and Storage
As a hydrobromide salt, the compound is expected to be a stable, crystalline solid. This form is generally less volatile and easier to handle than the corresponding free base. However, amine salts can be hygroscopic. Therefore, it is recommended to store the compound in a cool, dry, and well-ventilated place, away from moisture and light, to ensure its long-term stability and purity.[6]
Applications in Research and Drug Development
4-Bromo-7-methyl-quinoline hydrobromide is not an end-product but a strategic starting material. Its value lies in its potential to be elaborated into more complex molecules with potential therapeutic applications.[12]
-
Medicinal Chemistry: It serves as a key intermediate for synthesizing novel quinoline derivatives for screening in various therapeutic areas, including oncology, infectious diseases (antimalarial, antimicrobial), and neurology.[1][6]
-
Library Synthesis: The reactivity of the 4-bromo position is ideal for parallel synthesis and the creation of focused compound libraries to explore structure-activity relationships (SAR) around the quinoline scaffold.
-
Chemical Biology: Derivatives can be synthesized to serve as molecular probes or tool compounds to investigate biological pathways.
Safety and Handling
While specific safety data for the hydrobromide salt is not available, the parent compound, 4-bromo-7-methyl-quinoline, and related bromoquinolines are classified with specific hazards. Users must handle this chemical with appropriate precautions.
-
GHS Hazard Classifications (for related compounds):
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.
-
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